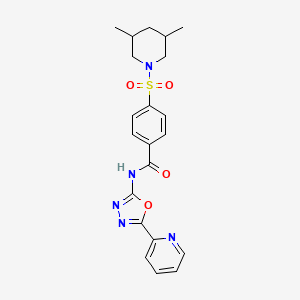

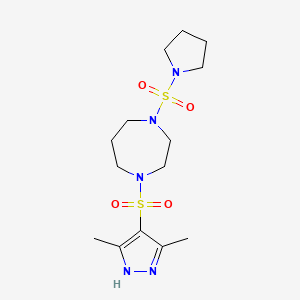

![molecular formula C16H16N4O3S2 B2919042 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide CAS No. 1351623-46-5](/img/structure/B2919042.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information on the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications

Excited State Intramolecular Proton Transfer (ESIPT)

This compound has been studied for its role in ESIPT, which is a photophysical process where a proton is transferred within a molecule after excitation by light. The solvent effects on this process have been analyzed, revealing that the ESIPT reaction is gradually inhibited by increasing solvent polarity. Understanding this mechanism can aid in developing new optoelectronic products and analytical tools .

Protein Tyrosine Phosphatase 1B Inhibition

Derivatives of this compound have been designed and synthesized to act as inhibitors for protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for Type II diabetes. The biological evaluation of these derivatives aims to explore their potential as novel treatments for this condition .

Difluoroboron Complexes Synthesis

The compound has been used to synthesize difluoroboron complexes by linking aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol via Suzuki-Miyaura cross-coupling reaction. These complexes have been characterized and studied for their photophysical, electrochemical properties, and thermal stability, which are essential for optoelectronic applications .

Photophysical and Electrochemical Properties Study

A systematic study of the ligands and difluoroboron complexes derived from this compound has been conducted to reveal the relationship between molecular structure and optoelectronic properties. The study includes analysis of excited state intramolecular proton transfer (ESIPT) characteristics in solutions and solid films, emission properties, and quantum efficiency .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c1-20(16-19-13-4-2-3-5-14(13)24-16)10-15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRVLQSCGHDNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

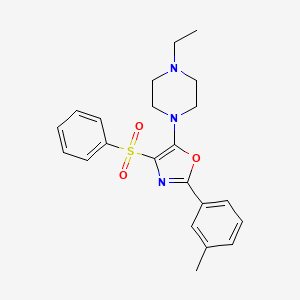

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

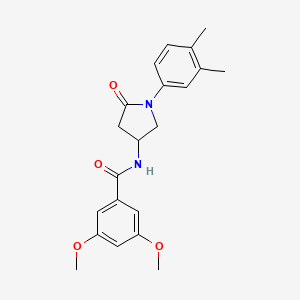

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)

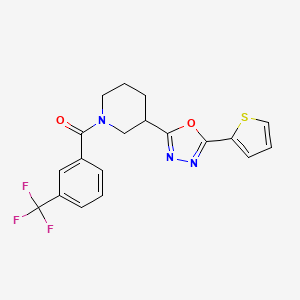

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)

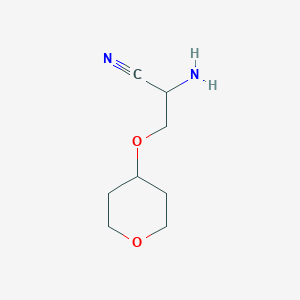

![(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile](/img/structure/B2918978.png)